2-(2-Nitroethyl)benzamide
Description
2-(2-Nitroethyl)benzamide is a benzamide derivative characterized by a nitroethyl (-CH₂CH₂NO₂) substituent at the ortho position of the benzamide scaffold.
Properties
IUPAC Name |
2-(2-nitroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)8-4-2-1-3-7(8)5-6-11(13)14/h1-4H,5-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSJDGCHVGONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312643 | |
| Record name | 2-(2-Nitroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400085-95-2 | |
| Record name | 2-(2-Nitroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400085-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Nitroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)benzamide typically involves the nitration of ethylbenzene followed by the conversion of the nitro group to an amine and subsequent amidation. One common method includes:
Nitration: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for 2-(2-Nitroethyl)benzamide may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(2-Aminoethyl)benzamide.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-(2-Nitroethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Nitroethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects .
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Antiparasitic Activity
- Nitazoxanide : Effective against protozoa (e.g., Giardia) due to nitro-reduction generating reactive intermediates .
- 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide : Used in antiparasitic drug synthesis; the nitro-thiazole moiety enhances target binding .
- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: Exhibits potent antimicrobial activity (Gram-positive bacteria), attributed to chloro-phenyl and azetidinone groups .
2-(2-Nitroethyl)benzamide’s Potential: The nitroethyl group may mimic Nitazoxanide’s redox mechanism but requires validation via in vitro assays.
Antioxidant Activity
Biological Activity
2-(2-Nitroethyl)benzamide, a compound with the CAS number 400085-95-2, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR), along with relevant case studies and research findings.
Chemical Structure and Synthesis
2-(2-Nitroethyl)benzamide is characterized by a benzamide structure with a nitroethyl substituent. The synthesis typically involves nitration of the appropriate benzamide precursor followed by acylation processes. The structural similarity to other bioactive compounds suggests potential for various therapeutic applications.
Antimicrobial Properties
Research indicates that 2-(2-Nitroethyl)benzamide exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition at micromolar concentrations. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2-(2-Nitroethyl)benzamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
In addition to its antimicrobial properties, 2-(2-Nitroethyl)benzamide has been investigated for antiviral activity. Preliminary studies suggest it may inhibit viral replication, particularly in RNA viruses. Further research is needed to elucidate the specific mechanisms involved.
Structure-Activity Relationships (SAR)
The biological activity of 2-(2-Nitroethyl)benzamide can be correlated with its structural features. Modifications to the benzamide moiety have been shown to enhance or diminish activity. For instance, substituents on the aromatic ring significantly influence potency and selectivity against various pathogens.
Table 2: SAR Analysis of Benzamide Derivatives
| Compound | Substituent | Activity (IC50 µM) |
|---|---|---|
| 2-(2-Nitroethyl)benzamide | Nitro group | 15 |
| 4-Fluoro-2-benzamide | Fluoro group | 5 |
| 3-Methyl-2-benzamide | Methyl group | 20 |
Case Studies
- Antitubercular Activity : A study evaluated a series of nitro-substituted benzamides, including 2-(2-Nitroethyl)benzamide, for their antitubercular properties. Results indicated that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential as new anti-TB agents .
- Cytotoxicity Studies : A cytotoxicity assessment on human cell lines revealed that while some derivatives exhibited promising antimicrobial effects, they also showed varying levels of cytotoxicity. The balance between efficacy and safety remains a critical consideration in further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
